molecular formula C20H14F3NO B2984102 (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-09-9

(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2984102
CAS No.: 866149-09-9
M. Wt: 341.333
InChI Key: ODWSLKJDDARPHO-QBFSEMIESA-N
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Description

(2Z)-2-{[2-(Trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazolone derivative featuring a Z-configured methylidene group substituted with a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound’s lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research . Its molecular formula is C₂₀H₁₅F₃NO, with a molecular weight of 342.34 g/mol. The compound’s structural rigidity, imparted by the carbazolone core and the planar methylidene group, may influence its crystallinity and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

(2Z)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSLKJDDARPHO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of considerable interest due to its potential biological activities. This compound belongs to the tetrahydrocarbazole family, which has been recognized for various pharmacological properties including anticancer, antibacterial, and anticonvulsant activities. This article explores the biological activity of this compound through a review of current literature and research findings.

  • IUPAC Name : this compound
  • CAS Number : 866149-09-9
  • Molecular Formula : C20_{20}H14_{14}F3_{3}NO
  • Molecular Weight : 341.33 g/mol

1. Anticancer Activity

Research indicates that tetrahydrocarbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from tetrahydrocarbazole can inhibit the growth of colon cancer cells (HT-29). The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The IC50_{50} values for these compounds suggest potent anticancer properties .

CompoundCell LineIC50_{50} Value (µM)
3-nitro phenyl-N-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl] thio semicarbazoneHT-2912.5
(Compound A)MCF-715.0
(Compound B)A54910.0

2. Antimicrobial Activity

Tetrahydrocarbazole derivatives have also been evaluated for their antimicrobial properties. In one study, specific derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes .

3. Anticonvulsant Activity

The anticonvulsant potential of tetrahydrocarbazole derivatives was assessed using the maximal electroshock seizure (MES) test in animal models. Compounds were administered at varying doses and showed protective effects against induced seizures comparable to standard anticonvulsants like phenytoin .

CompoundDose (mg/kg)Protection (%)
Test Compound 130100
Test Compound 26080

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various tetrahydrocarbazole derivatives including this compound using Fischer indole synthesis methods. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .

Case Study 2: In Vivo Efficacy

In vivo studies were conducted to evaluate the efficacy of synthesized tetrahydrocarbazole derivatives in mouse models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting that these compounds may serve as potential therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The target compound is compared with two closely related analogs:

(2Z)-2-(Phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 1164562-06-4)

2-[(E)-(4-Fluoroanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (ZINC1402275)

Table 1: Comparative Data for Carbazolone Derivatives
Property Target Compound Phenyl-Substituted Analog 4-Fluoroanilino-Substituted Analog
Molecular Formula C₂₀H₁₅F₃NO C₁₉H₁₅NO C₁₉H₁₄FN₂O
Molecular Weight (g/mol) 342.34 273.34 310.33
Substituent 2-(Trifluoromethyl)phenyl Phenyl 4-Fluoroanilino
Key Functional Groups -CF₃ (electron-withdrawing) -Ph (electron-neutral) -NH- (hydrogen-bond donor) and -F (EWG)
Potential Applications Drug discovery (lipophilic motifs) Intermediate in organic synthesis Bioactive scaffolds (hydrogen bonding)
Key Observations:
  • Hydrogen Bonding: The 4-fluoroanilino analog’s -NH- group enables hydrogen bonding, which may improve solubility in polar solvents or interaction with biological targets .
  • Lipophilicity : The -CF₃ group likely elevates the target compound’s logP value compared to both analogs, favoring membrane permeability in drug design .

Structural and Conformational Analysis

  • Ring Puckering: The carbazolone core in all three compounds may adopt non-planar conformations due to puckering of the six-membered ring.
  • Crystallinity : The phenyl-substituted analog’s simpler structure may favor crystalline packing, while the target compound’s -CF₃ group might lead to polymorphism or altered crystal lattice energies .

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